molecular formula C7H8N2O2 B3356630 Benzenamine, 2-[(aminooxy)carbonyl]- CAS No. 67718-42-7

Benzenamine, 2-[(aminooxy)carbonyl]-

Cat. No.: B3356630
CAS No.: 67718-42-7
M. Wt: 152.15 g/mol
InChI Key: ZOCOFPHXCWCZQJ-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(aminooxy)carbonyl]-: is an organic compound with the molecular formula C7H8N2O2. It is also known as O-(2-aminobenzoyl) hydroxylamine. This compound is characterized by the presence of an amino group attached to a benzene ring, along with an aminooxycarbonyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(aminooxy)carbonyl]- typically involves the reaction of 2-nitrobenzoic acid with hydroxylamine under controlled conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the aminooxycarbonyl group. The reaction conditions often include the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the production of Benzenamine, 2-[(aminooxy)carbonyl]- may involve large-scale reduction processes using catalytic hydrogenation. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-[(aminooxy)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino group, potentially leading to the formation of different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of different amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-[(aminooxy)carbonyl]- is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes.

Biology: In biological research, this compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Industry: In industrial applications, Benzenamine, 2-[(aminooxy)carbonyl]- is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(aminooxy)carbonyl]- involves its interaction with specific molecular targets. The aminooxycarbonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

    2-Nitrobenzenamine: Contains a nitro group instead of an aminooxycarbonyl group.

    2-Aminobenzoic Acid: Contains a carboxyl group instead of an aminooxycarbonyl group.

Uniqueness: Benzenamine, 2-[(aminooxy)carbonyl]- is unique due to the presence of the aminooxycarbonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

amino 2-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)11-9/h1-4H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCOFPHXCWCZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)ON)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471589
Record name Benzenamine, 2-[(aminooxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67718-42-7
Record name Benzenamine, 2-[(aminooxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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